REACTION_CXSMILES
|
C([O:5]O)(C)(C)C.C([Li])CCC.[CH:12]1([NH:15][C:16](=[O:22])/[CH:17]=[CH:18]/[CH2:19][CH2:20][CH3:21])[CH2:14][CH2:13]1.S(S([O-])=O)([O-])=O.[Na+].[Na+]>O1CCCC1>[CH:12]1([NH:15][C:16]([CH:17]2[CH:18]([CH2:19][CH2:20][CH3:21])[O:5]2)=[O:22])[CH2:14][CH2:13]1 |f:3.4.5|
|
Name
|
|
Quantity
|
95 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
235 mL
|
Type
|
reactant
|
Smiles
|
C(CCC)[Li]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
S(=O)([O-])S(=O)[O-].[Na+].[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-20 (± 5) °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred for 12 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A flask equipped with an overhead stirrer
|
Type
|
ADDITION
|
Details
|
thermometer and addition funnel
|
Type
|
ADDITION
|
Details
|
slowly added
|
Type
|
CUSTOM
|
Details
|
the reaction temperature below −5±5° C
|
Type
|
ADDITION
|
Details
|
Upon completion of addition the reaction
|
Type
|
TEMPERATURE
|
Details
|
was warmed to 0±5° C.
|
Type
|
TEMPERATURE
|
Details
|
maintaining the temperature at 0±5° C. after which the temperature
|
Type
|
TEMPERATURE
|
Details
|
was increased to 25±5° C.
|
Type
|
STIRRING
|
Details
|
the reaction stirred for 60 min
|
Duration
|
60 min
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with IPAc (twice, 75 mL each)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic phases were dried over sodium sulfate (Na2SO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
C1(CC1)NC(=O)C1OC1CCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.87 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |